molecular formula C8H7N3O4 B11968606 n-Carbamoyl-3-nitrobenzamide CAS No. 6971-48-8

n-Carbamoyl-3-nitrobenzamide

Cat. No.: B11968606
CAS No.: 6971-48-8
M. Wt: 209.16 g/mol
InChI Key: QKQRYUWLAKVQOQ-UHFFFAOYSA-N
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Description

n-Carbamoyl-3-nitrobenzamide is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzamide, where the benzene ring is substituted with a nitro group at the third position and a carbamoyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Carbamoyl-3-nitrobenzamide can be synthesized through the nitration of benzamide. The process involves dissolving benzamide in concentrated sulfuric acid, cooling the solution, and then slowly adding concentrated nitric acid. The reaction mixture is then neutralized, and the product is isolated through crystallization . Another method involves the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of efficient and reusable catalysts, such as IL/ZrCl4, and green technologies like ultrasonic irradiation, are preferred to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

n-Carbamoyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-Aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-Nitrobenzoic acid and ammonia.

Scientific Research Applications

n-Carbamoyl-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Carbamoyl-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, affecting cellular pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Carbamoyl-3-nitrobenzamide is unique due to the specific positioning of the nitro and carbamoyl groups, which can influence its reactivity and biological activity.

Properties

CAS No.

6971-48-8

Molecular Formula

C8H7N3O4

Molecular Weight

209.16 g/mol

IUPAC Name

N-carbamoyl-3-nitrobenzamide

InChI

InChI=1S/C8H7N3O4/c9-8(13)10-7(12)5-2-1-3-6(4-5)11(14)15/h1-4H,(H3,9,10,12,13)

InChI Key

QKQRYUWLAKVQOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=O)N

Origin of Product

United States

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